molecular formula C7H6FNO4S B13517408 2-Fluoro-3-sulfamoylbenzoic acid

2-Fluoro-3-sulfamoylbenzoic acid

Cat. No.: B13517408
M. Wt: 219.19 g/mol
InChI Key: ILHHBKCZAAUAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-sulfamoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and high yield. Another method involves the nitration of a precursor compound followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Aminobenzoic acids.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-sulfamoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis . The sulfamoyl group forms strong hydrogen bonds with key residues in the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-Dimethoxy-5-sulfamoylbenzoic acid
  • N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
  • Furosemide

Uniqueness

2-Fluoro-3-sulfamoylbenzoic acid is unique due to the presence of both a fluorine atom and a sulfamoyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

2-fluoro-3-sulfamoylbenzoic acid

InChI

InChI=1S/C7H6FNO4S/c8-6-4(7(10)11)2-1-3-5(6)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

ILHHBKCZAAUAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.